molecular formula C9H14Cl2N2 B1458769 (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride CAS No. 1965305-30-9

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride

Katalognummer: B1458769
CAS-Nummer: 1965305-30-9
Molekulargewicht: 221.12 g/mol
InChI-Schlüssel: SCHRXWSSWSQEMS-JZGIKJSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}Cl2_2N2_2
  • Molecular Weight : 239.12 g/mol
  • CAS Number : 1965309-58-3

The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological effects due to its ability to interact with multiple biological targets.

Antidepressant Effects

Research indicates that tetrahydroquinoline derivatives may exhibit antidepressant properties. For instance, compounds structurally similar to (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine have shown efficacy in preclinical models of depression. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

Antitumor Activity

Tetrahydroquinoline derivatives have been investigated for their antitumor potential. Studies suggest that these compounds may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines in vitro .

Cholesterol Regulation

This compound has been linked to the inhibition of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. CETP inhibitors are known to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol levels. This property suggests potential applications in treating hyperlipidemia and related cardiovascular diseases .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against multiple cancer cell lines. The findings indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced anticancer activity. Specifically, compounds with electron-donating groups exhibited improved potency compared to their unsubstituted counterparts .

CompoundCancer Cell LineIC50_{50} (µM)
I-7HCT1160.64
I-8MCF71.20
I-9A5490.80

Mechanistic Insights

Further investigations into the mechanism of action revealed that some tetrahydroquinoline derivatives act as colchicine binding site inhibitors. This interaction leads to disruption of microtubule dynamics in cancer cells, effectively halting their proliferation and inducing apoptosis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed in various studies. These evaluations typically focus on absorption, distribution, metabolism, and excretion (ADME) characteristics. Compounds within this class generally show favorable drug-like properties; however, specific studies are required to fully elucidate the safety profile and potential side effects associated with long-term use .

Wissenschaftliche Forschungsanwendungen

1.1. Cholesteryl Ester Transfer Protein (CETP) Inhibition

One of the significant applications of (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is its role as an inhibitor of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial in managing hyperlipidemia and dyslipidemia by increasing high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels. This mechanism is vital for preventing arteriosclerotic diseases and improving cardiovascular health .

1.2. Cannabinoid Receptor Modulation

Research indicates that tetrahydroquinoline derivatives can act as modulators of cannabinoid receptors. These compounds have been explored for their potential in treating various disorders, including obesity and cognitive dysfunctions. The modulation of cannabinoid receptors can lead to therapeutic effects in metabolic disorders and eating disorders .

1.3. Neuropharmacology

The compound has been studied for its effects on dopamine receptors, particularly D2 and D3 receptors. Binding affinity studies suggest that modifications to the tetrahydroquinoline structure can enhance affinity for these receptors, indicating potential applications in treating neurological conditions such as schizophrenia or Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves various chemical pathways that yield optically active derivatives with specific biological activities. The methods include asymmetric synthesis and optical resolution techniques that are crucial for obtaining the desired enantiomeric purity necessary for pharmacological efficacy .

3.1. CETP Inhibitors Development

A notable case study involves the development of tetrahydroquinoline derivatives as CETP inhibitors. These compounds were shown to significantly increase HDL cholesterol levels in preclinical models, demonstrating their potential for treating dyslipidemia effectively .

3.2. Neuropharmacological Research

In a study examining the effects of tetrahydroquinoline derivatives on dopamine receptors, researchers found that certain modifications led to increased selectivity and potency at D2 and D3 receptors. This finding supports the potential use of these compounds in treating neuropsychiatric disorders .

Data Table: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound NameTarget Receptor(s)Activity TypeReference
This compoundCETPInhibitor
Tetrahydroquinoline Derivative AD2/D3 Dopamine ReceptorsModulator
Tetrahydroquinoline Derivative BCannabinoid ReceptorsModulator

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride?

  • Methodological Answer : Begin with enantioselective synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure stereochemical purity. Post-synthesis, employ recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and confirm enantiomeric excess using chiral stationary-phase chromatography. Residual solvents should be quantified via GC-MS to meet pharmacopeial standards .
    【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
    05:45

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemical confirmation), FT-IR (to identify amine and HCl salt peaks), and X-ray crystallography for absolute configuration determination. For physicochemical profiling, conduct solubility assays in PBS (pH 7.4) and logP measurements via shake-flask method. Thermal stability can be assessed using TGA-DSC under nitrogen atmosphere .

Q. What protocols ensure stability during long-term storage of this compound?

  • Methodological Answer : Store lyophilized samples in amber vials under argon at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. For aqueous solutions, use pH 4.0 buffers to minimize hydrolysis and validate stability via LC-MS every 30 days .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How to systematically review existing literature on this compound’s pharmacological applications?

  • Methodological Answer : Utilize platforms like ResearchGate to identify researchers publishing on tetrahydroquinoline derivatives. Filter PubMed/Scopus searches with keywords: “tetrahydroquinoline amine kinase inhibitor” or “chiral quinoline pharmacology.” Cross-reference patents (e.g., USPTO, Espacenet) for synthetic routes and biological targets .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate its activity against kinase targets?

  • Methodological Answer : Use a tiered approach:

  • Primary screen : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) at 10 µM.
  • Secondary validation : IC50 determination for hits (8-point dilution, triplicate runs) with ATP-concentration-matched controls.
  • Counter-screens : Assess selectivity against off-targets (e.g., GPCRs, ion channels) to rule out promiscuity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Investigate bioavailability via PK/PD studies (plasma/tissue sampling in rodent models). If poor solubility limits absorption, reformulate using lipid-based carriers (e.g., SNEDDS). For metabolic instability, identify major CYP450 isoforms involved using human liver microsomes ± isoform-specific inhibitors .

Q. What computational strategies predict binding modes with target proteins lacking crystallographic data?

  • Methodological Answer : Perform homology modeling (SWISS-MODEL) for the target kinase. Use molecular docking (AutoDock Vina) with flexible side-chain sampling. Validate poses via molecular dynamics simulations (GROMACS, 100 ns) to assess binding stability. Cross-check predictions with mutagenesis data (e.g., Ala-scanning of active-site residues) .

Q. How to address discrepancies between cell-based assays and animal model outcomes?

  • Methodological Answer : Replicate cell assays under physiological oxygen (5% O₂) and serum concentrations (10% FBS) to better mimic in vivo conditions. For in vivo studies, ensure proper PK-adjusted dosing (e.g., allometric scaling from mouse to human). Use paired Student’s t-tests with Bonferroni correction to evaluate significance across models .

Eigenschaften

IUPAC Name

(4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRXWSSWSQEMS-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 21622243
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
CID 21622243
CID 21622243
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
CID 21622243
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
CID 21622243
CID 21622243
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
CID 21622243
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
CID 21622243
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.